molecular formula C13H9Br2FO B1379548 1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene CAS No. 1820666-39-4

1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene

Cat. No. B1379548
M. Wt: 360.02 g/mol
InChI Key: AEZYFLKSYANTLJ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene (also known as 1-BDFB) is a halogenated organic compound that is used in a variety of scientific research applications. It is a colorless solid with a molecular formula of C8H7Br2FO and a molecular weight of 313.02 g/mol. 1-BDFB is a versatile compound that is used in a variety of synthetic organic chemistry applications, as well as in the development of new drugs and other compounds.

Scientific Research Applications

Synthesis and Structural Analysis

1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene is utilized in the synthesis and crystal structure elucidation of complex organic compounds. For instance, Özbey et al. (2004) synthesized 1-(4-fluorobenzyl)-2-(4-cyanophenyl)-1H-benzimidazole-5-carbonitrile and confirmed its structure via X-ray crystallographic studies, highlighting the role of intramolecular hydrogen bonds in its structure (Özbey, Kaynak, Göker, & Kuş, 2004).

Interactions in Crystal Structures

The compound contributes to understanding C–H⋯F–C hydrogen bonding in fluorinated aromatic compounds. Research by Thakur et al. (2010) on 1,2,3,5-tetrafluorobenzene, which is structurally related, reveals insights into weak intermolecular interactions in predominantly non-polar compounds (Thakur, Kirchner, Bläser, Boese, & Desiraju, 2010).

Organometallic Chemistry

In organometallic chemistry, derivatives of fluorobenzenes, which include compounds like 1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene, are recognized as versatile solvents and ligands. Pike, Crimmin, and Chaplin (2017) discussed the use of fluorobenzenes in transition-metal-based catalysis and their reactions with metal complexes, highlighting their roles in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Electrophilic Substitution

The compound is also important in the study of electrophilic substitution reactions. Coe, Stuart, and Moody (1998) described bromodesilylation reactions involving fluorobenzenes, providing insights into the formation of substituted fluoroarenes (Coe, Stuart, & Moody, 1998).

Spectroscopy

The compound is significant in spectroscopy, particularly in the investigation of interaction dynamics within molecular structures. Li and Lopez (2022) conducted machine-learning-accelerated photodynamics simulations on a series of fluorobenzenes to study their excited-state distortions, which is crucial for understanding their chemical behavior (Li & Lopez, 2022).

properties

IUPAC Name

1,5-dibromo-2-fluoro-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Br2FO/c14-10-6-11(15)13(7-12(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZYFLKSYANTLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-2,4-dibromo-5-fluorobenzene

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